4,7-Dimethyl-1H-indazole-3-carboxylic acid
Description
Properties
IUPAC Name |
4,7-dimethyl-2H-indazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-5-3-4-6(2)8-7(5)9(10(13)14)12-11-8/h3-4H,1-2H3,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNYKRBGXTVJNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=NNC(=C12)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4,7 Dimethyl 1h Indazole 3 Carboxylic Acid and Its Research Analogues
Established Synthetic Routes for Indazole-3-carboxylic Acid Scaffolds
The construction of the indazole-3-carboxylic acid framework is foundational. Various synthetic strategies have been developed, ranging from classical cyclization reactions to modern metal-catalyzed transformations.
The formation of the bicyclic indazole ring is the critical step in synthesizing these scaffolds. A variety of cyclization methods have been reported.
A traditional method, first described by Emil Fisher, involves the thermal cyclization of o-hydrazino cinnamic acid to produce 1H-indazole. nih.gov More contemporary methods often rely on metal-catalyzed or mediated processes to form the crucial N-N bond or a key C-N bond. For instance, copper-mediated N-N bond formation using oxygen as the sole oxidant can efficiently cyclize ketimine species prepared from o-aminobenzonitriles. nih.gov Another approach involves a N-N bond-forming oxidative cyclization of readily available 2-aminomethyl-phenylamines, which can selectively produce 1H-indazoles, 2H-indazoles, or 3H-indazoles depending on the substitution pattern. organic-chemistry.org This method uses reagents like ammonium (B1175870) molybdate (B1676688) and hydrogen peroxide at room temperature. organic-chemistry.org
Transition-metal-catalyzed C-H activation and annulation reactions represent a powerful strategy. Rhodium(III)-catalyzed annulation of pyridazinones or phthalazinones with allenes can construct indazole motifs. nih.gov Similarly, cobalt(III)-catalyzed C-H bond functionalization of azobenzenes with aldehydes provides a single-step, convergent route to N-aryl-2H-indazoles. nih.govnih.gov The reaction of arynes, generated in situ from precursors like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, with diazo compounds is an efficient method for producing substituted indazoles. orgsyn.org For example, the reaction between benzyne (B1209423) and ethyl diazoacetate yields ethyl 1H-indazole-3-carboxylate. orgsyn.org
A summary of various cyclization strategies is presented below.
| Strategy | Starting Materials | Key Reagents/Catalysts | Product Type | Reference |
| Thermal Cyclization | o-Hydrazino cinnamic acid | Heat | 1H-Indazole | nih.gov |
| Oxidative N-N Bond Formation | o-Aminobenzonitriles and organometallic reagents | Cu(OAc)₂, O₂ | 1H-Indazoles | nih.gov |
| Oxidative Cyclization | 2-Aminomethyl-phenylamines | (NH₄)₂MoO₄, H₂O₂ | 1H-, 2H-, or 3H-Indazoles | organic-chemistry.org |
| Aryne Cycloaddition | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate, ethyl diazoacetate | TBAF | Ethyl 1H-indazole-3-carboxylate | orgsyn.org |
| Co(III)-Catalyzed C-H Activation | Azobenzenes, Aldehydes | [Cp*Co(C₆H₆)][B(C₆F₅)₄]₂ | 2-Aryl-2H-indazoles | nih.gov |
| Intramolecular Ullmann Cyclization | Hydrazone from a fluorinated precursor | Copper catalyst | Fluorinated indazole | scispace.com |
A classical and widely cited route to 1H-indazole-3-carboxylic acid involves the diazotization of an ortho-substituted aniline (B41778) derivative, followed by cyclization. One common pathway starts from isatin, which is hydrolyzed with a base like sodium hydroxide. google.com The resulting intermediate is then treated with a diazotizing agent (e.g., sodium nitrite (B80452) in acidic conditions) to form a diazonium salt, which subsequently undergoes reductive cyclization to yield the indazole-3-carboxylic acid. google.com
An alternative diazotization approach begins with an o-aminophenylacetic acid derivative. google.comdntb.gov.ua Diazotization of the amino group leads to an o-diazoniumphenylacetic acid intermediate. dntb.gov.ua This intermediate can then undergo an intramolecular coupling reaction to form the indazole ring, yielding the corresponding 1H-indazole-3-carboxylic acid or its ester. dntb.gov.ua This method has been used in the synthesis of various indazole-3-carboxylic acid amides and esters. google.com For example, the synthesis of indazole-3-carboxamides has been accomplished starting from the diazotization of o-toluidine. researchgate.net
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the pre-formed indazole scaffold. nih.gov The Suzuki-Miyaura coupling, which forms C-C bonds between an organoboron compound and a halide or triflate, is particularly prominent. nih.govmdpi.com This reaction is valued for its mild conditions and broad functional group tolerance. nih.govmdpi.com
This methodology has been effectively used for the C-3 functionalization of the 1H-indazole ring. researchgate.net The coupling of 3-iodo-1H-indazole with various organoboronic acids, catalyzed by palladium complexes, provides a direct route to C-3 arylated or alkylated indazoles. mdpi.comresearchgate.net Similarly, the C-7 position of the indazole ring can be selectively functionalized. A direct and regioselective C-7 bromination of a 4-substituted 1H-indazole, followed by a Suzuki-Miyaura reaction with boronic acids, has been successfully demonstrated to produce a series of C-7 arylated 4-substituted 1H-indazoles. nih.gov Direct arylation, another palladium-catalyzed process, allows for the coupling of C-H bonds with aryl halides, offering a more atom-economical functionalization route. researchgate.net
Strategies for the Regioselective Introduction of Methyl Substituents at the 4- and 7-Positions
Introducing methyl groups at specific positions on the indazole benzene (B151609) ring, such as C-4 and C-7 to form the target 4,7-dimethyl-1H-indazole-3-carboxylic acid, requires precise regiochemical control. This is typically achieved through a directed functionalization strategy.
One effective approach is a halogenation/cross-coupling sequence. For C-7 methylation, a 4-substituted 1H-indazole can undergo regioselective bromination at the C-7 position. nih.gov The resulting 7-bromo-1H-indazole is then a suitable substrate for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. By using methylboronic acid or a similar organomethyl reagent, the bromine atom can be replaced with a methyl group.
For C-4 functionalization, the inherent reactivity of the indazole ring often makes direct and selective C-H activation challenging. nih.gov Therefore, the use of a directing group is often necessary. For instance, a removable directing group attached to the N-1 position can guide a metal catalyst to activate the adjacent C-7 C-H bond. nih.gov While many examples focus on C-7 functionalization directed from N-1, similar principles can be applied to achieve C-4 functionalization by placing a directing group at a different position or by exploiting the electronic properties of existing substituents. For example, a glycine (B1666218) transient directing group has been used for the C4-arylation of indoles, a strategy that could potentially be adapted for indazoles. nih.gov
A plausible synthetic sequence for this compound could involve starting with a pre-functionalized benzene ring that already contains the two methyl groups at the desired positions (e.g., 2,5-dimethylaniline), which is then used to construct the indazole ring through established cyclization methods.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of indazole synthesis. researchgate.netresearchgate.net The choice of catalyst, solvent, base, and temperature can have a profound impact on the outcome of the reaction, particularly in controlling regioselectivity. nih.govresearchgate.net
In palladium-catalyzed reactions, for example, the choice of ligand and base is critical. The Suzuki-Miyaura reaction of C7-bromo-4-substituted-1H-indazoles was optimized by screening various catalysts, bases, and solvents, leading to moderate to good yields of the desired C7-arylated products. nih.gov For direct arylation reactions, catalyst systems often consist of a palladium source like Pd(OAc)₂, a ligand, an oxidant, and a base. researchgate.net The use of heterogeneous catalysts is also an area of interest from a sustainability perspective, as they can often be recovered and reused. researchgate.net High-throughput experimentation (HTE) is increasingly used to accelerate the optimization process, allowing for the rapid screening of a wide array of conditions. rsc.orgnih.gov
A significant challenge in the functionalization of indazole-3-carboxylic acids and their esters is the control of N-alkylation, as the indazole anion is an ambident nucleophile, leading to mixtures of N1 and N2 isomers. nih.govnih.gov The regiochemical outcome is highly sensitive to the substrate's electronic and steric properties, the nature of the alkylating agent, the base, and the solvent. nih.govresearchgate.net
Studies have shown that for methyl indazole-3-carboxylate, standard alkylation conditions (e.g., NaH in DMF) often yield mixtures of N1 and N2 products. nih.gov However, careful selection of conditions can provide high selectivity. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide has been shown to be a promising system for selective N1 alkylation of various C-3 substituted indazoles. nih.govresearchgate.net This selectivity is attributed to the coordination of the sodium cation between the N2 atom and an oxygen atom of the C-3 substituent. researchgate.net A thermodynamically driven, two-step process involving enamine condensation with an aldehyde followed by hydrogenation has also been developed for highly selective N1-alkylation. rsc.orgnih.gov
The table below summarizes the effect of different conditions on N-alkylation regioselectivity.
| Indazole Substrate | Alkylation Conditions | Major Product | Selectivity (N1:N2) | Reference |
| 3-Carboxymethyl indazole | n-Pentyl bromide, NaH, THF | N1-alkylated | >99:1 | nih.gov |
| 7-Nitro-1H-indazole | n-Pentyl bromide, NaH, THF | N2-alkylated | 4:96 | nih.gov |
| 5-Bromo-1H-indazole-3-carboxylate | Isobutyl bromide, K₂CO₃, DMF | Mixture | 58:42 | nih.gov |
| 1H-Indazole | Methyl trichloroacetimidate, TfOH, Dioxane | N2-alkylated | Highly selective for N2 | organic-chemistry.org |
| 5-Bromo-1H-indazole | Isobutyraldehyde then H₂/Pt/C | N1-alkylated | >99:1 | rsc.org |
Stereochemical Considerations in Synthesis
While this compound itself is achiral, the introduction of chiral centers during its synthesis or the synthesis of its analogues is a critical consideration, particularly when targeting specific biological receptors that exhibit stereoselectivity.
The stereochemistry of indazole derivatives can be influenced at various stages of synthesis. For instance, in the synthesis of related indazole-containing compounds, diastereoselective outcomes have been observed. A study on the reaction of (R)-pulegone thiosemicarbazone with phenacyl bromide resulted in the formation of a thiazolyl-indazole derivative with a specific absolute configuration of (3aR,6R), which was confirmed by X-ray analysis. nsf.gov This highlights how the inherent chirality of a starting material can direct the stereochemical outcome of the final heterocyclic structure. nsf.gov
Furthermore, methods for the stereoselective synthesis of E-hydrazones, which are precursors to indazoles, have been developed. These methods can involve a one-pot diazo formation and hydrogenation sequence followed by catalytic cyclization, providing a pathway to enantiomerically enriched indazole-3-carboxylic acid derivatives. researchgate.net The choice of catalyst and reaction conditions in such cyclization reactions is paramount for achieving high stereoselectivity. bohrium.combenthamdirect.com
In the context of producing analogues of this compound that may contain stereocenters, for example, through the introduction of a chiral substituent at the N-1 position or on a side chain, the principles of asymmetric synthesis would be directly applicable. The development of synthetic routes that allow for the selective formation of one stereoisomer over another is a key area of research in medicinal chemistry.
Novel and Sustainable Synthetic Approaches
The development of efficient and environmentally friendly synthetic methods is a major focus in modern organic chemistry. This is particularly relevant for the synthesis of pharmaceutically important molecules like indazoles.
One-pot multicomponent reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. This approach enhances efficiency by reducing the number of purification steps, saving time, and minimizing waste.
Several MCRs have been reported for the synthesis of the indazole scaffold and related heterocycles. For instance, a novel one-pot, three-component synthesis of N-(phenylimino)indazole-1-carbothioamides has been developed. rsc.org This reaction proceeds via the condensation of aldehydes, dithizone, and dimedone under solvent-free conditions, which aligns with the principles of green chemistry. rsc.org Another example is the synthesis of thiazolylhydrazone derivatives through a one-pot multicomponent condensation, demonstrating the versatility of MCRs in generating diverse heterocyclic structures. researchgate.net
The application of MCRs to the synthesis of this compound could involve the judicious selection of precursors that would assemble to form the desired substituted indazole ring system in a single step. For example, a hypothetical MCR could involve the reaction of a suitably substituted o-halobenzaldehyde, a hydrazine (B178648), and a source of the carboxylic acid moiety.
The following table provides an overview of representative multicomponent reactions for the synthesis of indazole-related structures.
| Reaction Type | Components | Catalyst/Conditions | Product Type | Key Advantages |
| Three-component condensation | Aldehydes, Dithizone, Dimedone | [bpy][FeCl4], solvent-free | N-(phenylimino)indazole-1-carbothioamides | Mild conditions, short reaction times, high yields rsc.org |
| One-pot cyclocondensation | Indole-3-carbaldehyde, Thiosemicarbazide, Phenacyl bromides | EtOH with catalytic AcOH, reflux | Indol-3-yl)hydrazinyl thiazole (B1198619) derivatives | Efficient synthesis of complex heterocycles researchgate.net |
| Chemoenzymatic one-pot multicomponent synthesis | Secondary amines, Benzoyl isothiocyanate, Dialkyl acetylenedicarboxylates | Trypsin from porcine pancreas (PPT), 45 °C | Thiazole derivatives | Mild, enzyme-catalyzed conditions, high yields mdpi.com |
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of indazoles has seen significant advancements in this area. bohrium.combenthamdirect.com
Recent research has focused on developing sustainable and environmentally friendly approaches for indazole synthesis. rsc.org This includes the use of greener solvents, such as polyethylene (B3416737) glycol (PEG-400), which has been employed in the synthesis of 2H-indazoles. acs.org The use of heterogeneous catalysts, like copper oxide nanoparticles supported on activated carbon, also contributes to greener synthesis by allowing for easy catalyst recovery and reuse. acs.org
Furthermore, visible-light-induced reactions represent a sustainable approach, as they often proceed under mild conditions without the need for high temperatures or harsh reagents. A metal-free, visible-light-induced reductive cyclization of ortho-carbonyl-substituted azobenzenes to indazoles has been developed, showcasing a novel and green synthetic route. rsc.org Another green method involves the use of natural and biodegradable catalysts, such as lemon peel powder, for the synthesis of 1H-indazoles under ultrasound irradiation. researchgate.net
For the synthesis of this compound, these green principles can be applied by, for example, utilizing aqueous reaction media, employing catalysts that can be recycled, and minimizing the use of protecting groups to improve atom economy.
The table below summarizes some green chemistry approaches applicable to indazole synthesis.
| Green Chemistry Approach | Specific Method | Advantages | Reference Example |
| Alternative Solvents | Use of PEG-400 | Biodegradable, recyclable, low toxicity | Synthesis of 2H-indazoles and quinazolines acs.org |
| Heterogeneous Catalysis | CuO nanoparticles on activated carbon | Catalyst recyclability, reduced waste | One-pot three-component synthesis of 2H-indazoles acs.org |
| Photocatalysis | Visible-light-induced deoxygenative cyclization | Metal-free, mild conditions, high selectivity | Synthesis of 2H-indazoles from o-carbonyl azobenzene (B91143) rsc.org |
| Natural Catalysts | Lemon peel powder | Biodegradable, readily available, efficient | Synthesis of 1H-indazoles under ultrasound irradiation researchgate.net |
Chemical Reactivity and Strategic Derivatization of 4,7 Dimethyl 1h Indazole 3 Carboxylic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid functional group is a cornerstone for derivatization, providing a handle for esterification, amide bond formation, and other transformations. These reactions are fundamental in modifying the physicochemical properties of the parent molecule and for building more complex molecular architectures.
Esterification Reactions for Modulating Molecular Properties
Esterification of the carboxylic acid group is a common strategy to enhance properties such as lipophilicity and cell permeability. The reaction typically involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst or using a coupling agent. A general and efficient method for this transformation on the parent indazole-3-carboxylic acid involves reaction with an alcohol, such as methanol, in the presence of thionyl chloride. chemicalbook.com This procedure yields the corresponding methyl ester in high yield. chemicalbook.com This straightforward conversion to the ester, for instance, methyl 4,7-dimethyl-1H-indazole-3-carboxylate, serves not only to modulate molecular properties but also as a crucial step towards further functionalization, such as hydrazide synthesis. chemicalbook.comjocpr.com
Table 1: General Conditions for Esterification of Indazole-3-carboxylic Acids
| Reactant | Reagent | Solvent | Conditions | Product | Yield | Reference |
|---|
Note: This table represents a general procedure applicable to the title compound.
Amide Bond Formation and Hydrazide Synthesis for Scaffold Diversification
The carboxylic acid moiety is readily converted into amides and hydrazides, significantly diversifying the molecular scaffold. The synthesis of hydrazides is a key intermediate step. 1H-Indazole-3-carboxylic acid methyl ester, for example, can be converted to 1H-indazole-3-carbohydrazide by reacting it with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) at reflux temperature. jocpr.com
This hydrazide serves as a versatile building block. It can be coupled with various aryl acids to form N'-acylhydrazides, which are a class of amides. This amide bond formation is typically facilitated by modern coupling reagents. A common method involves using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in a solvent such as DMF (Dimethylformamide). jocpr.com This approach allows for the efficient synthesis of a diverse library of amide derivatives under mild conditions. jocpr.comluxembourg-bio.com Alternative methods for direct amide synthesis from carboxylic acids can also utilize catalysts like zinc chloride. rsc.org
Table 2: Representative Two-Step Synthesis of N'-Aroyl-1H-indazole-3-carbohydrazides
| Step | Starting Material | Reagents | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|---|
| 1 | 1H-Indazole-3-carboxylic acid methyl ester | Hydrazine hydrate | Ethanol | Reflux, 4h | 1H-Indazole-3-carbohydrazide | jocpr.com |
Note: This table outlines a general synthetic route that can be adapted for 4,7-Dimethyl-1H-indazole-3-carboxylic acid.
Decarboxylation Pathways and Mechanisms
Decarboxylation, the removal of the carboxylic acid group, represents a significant transformation of the indazole scaffold. While direct thermal decarboxylation of heteroaromatic carboxylic acids can be challenging, several chemical methods can achieve this. One of the most established methods is the Hunsdiecker–Borodin reaction, a form of decarboxylative halogenation. nih.gov
This process involves the conversion of the carboxylic acid to its silver salt, followed by treatment with a halogen, such as bromine. The reaction proceeds through a radical mechanism, where an initially formed acyl hypobromite (B1234621) intermediate decomposes, releasing carbon dioxide and a radical species that is subsequently trapped by a halogen atom to form the corresponding halide. nih.gov Applying this to this compound would be expected to yield 3-bromo-4,7-dimethyl-1H-indazole. The success and efficiency of this reaction can be influenced by the stability of the radical intermediate and the specific reaction conditions employed. nih.gov
Reactivity of the Indazole Heterocyclic Core
The aromatic nature of the indazole ring system permits reactions typical of aromatic compounds, such as electrophilic substitution, while the nitrogen atoms of the pyrazole (B372694) moiety provide sites for alkylation and arylation.
Electrophilic Aromatic Substitution Patterns
The benzene (B151609) portion of the this compound core is susceptible to electrophilic aromatic substitution (EAS). libretexts.org The regiochemical outcome of such reactions is dictated by the combined electronic effects of the existing substituents: the two activating methyl groups (ortho-, para-directing), the deactivating carboxylic acid group (meta-directing), and the pyrazole ring itself. masterorganicchemistry.commasterorganicchemistry.com
In the case of this compound, the available positions for substitution on the benzene ring are C-5 and C-6.
The C-4 methyl group directs incoming electrophiles to the C-5 position.
The C-7 methyl group directs towards the C-6 position.
The fused pyrazole ring, particularly the N1-H tautomer, tends to direct substitution to the C-5 and C-7 positions, while the deactivating C-3 carboxylic acid group would weakly direct to C-5 and C-7.
Considering these combined influences, electrophilic attack is most likely to occur at the C-5 and C-6 positions. The precise distribution of products would depend on the specific electrophile and reaction conditions. Common EAS reactions include nitration (using nitric and sulfuric acid), halogenation (using Br₂/FeBr₃ or Cl₂/FeCl₃), and sulfonation (using fuming sulfuric acid). libretexts.orglibretexts.org For instance, bromination of related indazole carboxylic acids, such as 7-bromo-1H-indazole-3-carboxylic acid, has been documented, indicating that halogenation on the benzene ring is a feasible transformation. bldpharm.com
N-Alkylation and N-Arylation Strategies on the Indazole Nitrogen Atoms
The indazole ring possesses two nitrogen atoms (N-1 and N-2) that can be alkylated or arylated. Direct alkylation of 1H-indazoles often leads to a mixture of N-1 and N-2 substituted products, making regioselectivity a significant challenge. nih.gov The outcome is influenced by the steric and electronic properties of substituents on the indazole ring, the nature of the alkylating agent, the base, and the solvent used. nih.govbeilstein-journals.org
For achieving high regioselectivity, specific protocols have been developed. A combination of sodium hydride (NaH) as the base in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N-1 selectivity in the alkylation of various C-3 substituted indazoles. nih.gov Conversely, the presence of an electron-withdrawing group at the C-7 position can favor the formation of the N-2 regioisomer. nih.gov Given that this compound has a methyl group at C-7, the N-1/N-2 ratio would be sensitive to the reaction conditions. The use of cesium-based reagents can also promote N-1 alkylation through a chelation mechanism involving the carboxylate group. nih.gov These selective N-alkylation methods are crucial for synthesizing specific isomers for various research applications. rsc.org
Table 3: Factors Influencing Regioselectivity of Indazole N-Alkylation
| Factor | Effect on Regioselectivity | Example Condition | Predominant Product | Reference |
|---|---|---|---|---|
| Base/Solvent System | NaH in THF generally favors N-1 substitution. | NaH, Alkyl Bromide, THF | N-1 Alkyl Indazole | nih.gov |
| C-7 Substituent | Electron-withdrawing groups (e.g., NO₂) at C-7 favor N-2 substitution. | 7-Nitroindazole, NaH, THF | N-2 Alkyl Indazole | nih.gov |
Direct C-H Functionalization at the Indazole Core
Direct C-H functionalization is a powerful and atom-economical strategy for modifying heterocyclic scaffolds. In the context of the indazole core, research has primarily focused on the functionalization of the C3-position. However, with the 3-position of the target molecule already occupied by a carboxylic acid group, attention turns to the functionalization of other available C-H bonds on the carbocyclic ring (positions 5 and 6) and, to a lesser extent, the pyrazole ring.
While specific studies on the direct C-H functionalization of this compound are not extensively documented, broader research on indazole derivatives provides insights into potential reactive pathways. Transition-metal-catalyzed reactions, particularly with palladium and rhodium, are common for activating C-H bonds in such systems. acs.orgnih.govrsc.org For instance, palladium-catalyzed oxidative alkenylation has been reported for the selective C7-monoalkenylation of 3-substituted (1H)-indazoles. nih.gov This suggests that the C-H bonds of the benzene portion of the indazole ring can be targeted for functionalization.
Influence of the 4,7-Dimethyl Substituents on Molecular Reactivity
The presence of the two methyl groups at the 4- and 7-positions of the indazole ring has a significant impact on the molecule's reactivity, primarily through steric and electronic effects.
Steric Effects: The methyl group at the 7-position, in particular, is expected to exert a significant steric hindrance around the N1-position of the pyrazole ring. This can influence the regioselectivity of reactions involving the pyrazole nitrogens, such as N-alkylation. In studies on substituted indazoles, it has been observed that methylation in alkaline solution can lead to a mixture of 1- and 2-methyl isomers. nih.gov The steric bulk of the 7-methyl group would likely disfavor substitution at the adjacent N1-position, potentially leading to a higher proportion of the N2-substituted product. Research on Rh(III)-catalyzed indazole synthesis has also highlighted the role of steric hindrance; for instance, a sterically congested 2,5-dimethyl-substituted azobenzene (B91143) failed to produce the corresponding indazole. nih.gov Similarly, for meta-substituted substrates, functionalization tends to occur at the less sterically hindered C-H site. acs.org
Electronic Effects: Methyl groups are known to be weakly electron-donating through an inductive effect. The presence of two such groups on the benzene ring increases the electron density of the aromatic system. This enhanced electron density can influence the susceptibility of the ring to electrophilic substitution reactions, should conditions overcome the inherent low reactivity of the indazole benzene ring towards such transformations. In the context of C-H activation, electron-donating groups can affect the reactivity of adjacent C-H bonds. For example, in Rh(III)-catalyzed alkylation of indoles, more electron-rich indoles were found to be kinetically favored. mdpi.com
The following table summarizes the expected influence of the 4,7-dimethyl substituents on the reactivity of the molecule:
| Feature | Influence of 4,7-Dimethyl Substituents |
| N1-Alkylation | Steric hindrance from the 7-methyl group may decrease reactivity at N1 and favor N2-alkylation. |
| C-H Functionalization | The electron-donating nature of the methyl groups could potentially activate the benzene ring for certain types of C-H functionalization. Steric hindrance from the methyl groups may direct functionalization to the less hindered C5 and C6 positions. |
| Overall Reactivity | A combination of steric and electronic effects will modulate the accessibility and reactivity of different sites on the molecule. |
Rational Design of Derivatives for Targeted Research Applications
The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in the design of kinase inhibitors and other therapeutic agents. researchgate.net The derivatization of this compound can be rationally guided to create compounds with specific biological activities.
The carboxylic acid at the 3-position is a key handle for derivatization, readily converted into amides, esters, and other functional groups. acs.orgnih.gov For example, the synthesis of 1H-indazole-3-carboxamide derivatives has been a successful strategy for developing potent and selective inhibitors of p21-activated kinase 1 (PAK1). nih.gov Structure-activity relationship (SAR) studies in such series have shown that specific substitutions on the amide nitrogen are crucial for activity and selectivity. nih.gov
The 4,7-dimethyl substitution pattern can be a deliberate design element. For instance, in the design of inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy, derivatives of 1,3-dimethyl-6-amino-indazole have been synthesized and evaluated. nih.gov While this is a different isomer, it highlights that dimethylated indazoles are actively explored in drug discovery. The methyl groups can serve to occupy specific hydrophobic pockets in a protein's binding site, thereby enhancing affinity and selectivity. Conversely, studies on CC-chemokine receptor 4 (CCR4) antagonists have indicated that for some targets, only small substituents are tolerated at the C5, C6, and C7 positions of the indazole ring, suggesting that the placement and size of substituents are critical for achieving the desired biological effect. acs.org
The rational design of derivatives of this compound would therefore involve a multi-pronged approach:
Modification of the Carboxylic Acid: Synthesis of a library of amides and esters to explore interactions with the target protein.
Functionalization of the Indazole Core: Where synthetically feasible, introduction of substituents at the C5 and C6 positions to probe for additional binding interactions.
N-Alkylation/Arylation: Modification at the N1 or N2 positions to orient substituents towards different regions of the binding site.
The table below outlines potential derivatization strategies and their rationale in the context of targeted research applications.
| Derivatization Strategy | Rationale | Potential Research Applications |
| Amide formation at C3 | Introduce a wide range of substituents to interact with different protein binding sites. | Kinase inhibitor design, enzyme inhibitors. |
| Ester formation at C3 | Modulate physicochemical properties such as solubility and cell permeability. | Prodrug design, exploration of different binding modes. |
| N1/N2-Alkylation | Introduce substituents that can project into solvent-exposed regions or other pockets of a binding site. | Modulating selectivity and potency. |
| C5/C6 Functionalization | Introduce additional points of interaction with a target protein. | Fine-tuning of binding affinity and selectivity. |
Advanced Spectroscopic and Analytical Methodologies for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, including 4,7-Dimethyl-1H-indazole-3-carboxylic acid. Through the application of various NMR experiments, a complete picture of the proton and carbon framework can be assembled.
Proton (¹H) NMR for Aromatic and Aliphatic Proton Assignment
Proton (¹H) NMR spectroscopy provides critical information about the chemical environment, number, and connectivity of protons within the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the indazole ring, the protons of the two methyl groups, the acidic proton of the carboxylic acid, and the N-H proton of the indazole ring.
The aromatic region would display signals for the two protons on the benzene (B151609) portion of the indazole core. Their chemical shifts and coupling patterns would be indicative of their positions at C5 and C6. The two methyl groups at positions C4 and C7 would each produce a singlet in the aliphatic region of the spectrum, with their distinct chemical shifts influenced by their respective electronic environments. The carboxylic acid proton is typically observed as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange. Similarly, the N-H proton of the indazole ring gives a signal that can also be identified by its broadness and disappearance upon D₂O exchange.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N-H | 13.0 - 14.0 | br s |
| COOH | 11.0 - 13.0 | br s |
| H-5 | 7.0 - 7.5 | d |
| H-6 | 6.8 - 7.2 | d |
| C4-CH₃ | 2.4 - 2.6 | s |
| C7-CH₃ | 2.3 - 2.5 | s |
br s = broad singlet, s = singlet, d = doublet
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. This includes the carbons of the indazole ring system, the carboxylic acid carbon, and the carbons of the two methyl groups.
The chemical shifts of the carbon atoms provide insight into their hybridization and electronic environment. The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield (typically >160 ppm). The aromatic carbons of the indazole ring will resonate in the approximate range of 110-145 ppm. The two methyl carbons will appear in the upfield, aliphatic region of the spectrum.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic) | 165 - 175 |
| C-3 | 140 - 150 |
| C-3a | 138 - 142 |
| C-7a | 135 - 140 |
| C-4 | 125 - 130 |
| C-7 | 120 - 125 |
| C-5 | 120 - 128 |
| C-6 | 115 - 125 |
| C4-CH₃ | 15 - 25 |
| C7-CH₃ | 10 - 20 |
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Regiochemical Confirmation
While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR experiments are essential for unambiguously confirming the molecular structure and regiochemistry of this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, a key correlation would be observed between the aromatic protons at C5 and C6, confirming their adjacent relationship on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹J-coupling). This technique would definitively link the proton signals of the methyl groups to their corresponding carbon signals and the aromatic proton signals to their respective aromatic carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. This can help to confirm stereochemistry and regiochemistry. For example, a NOESY correlation between the C4-methyl protons and the H5 proton would provide strong evidence for their spatial proximity, supporting the assigned regiochemistry.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₁₀H₁₀N₂O₂), distinguishing it from other compounds with the same nominal mass. The exact mass measurement would be compared to the theoretical calculated mass, with a very small mass error (typically in the parts-per-million range) confirming the elemental composition.
Table 3: HRMS Data for this compound
| Ion | Calculated Exact Mass (m/z) |
| [M+H]⁺ | 191.08150 |
| [M-H]⁻ | 189.06700 |
| [M+Na]⁺ | 213.06345 |
Fragmentation Pathways and Structural Insights
In addition to determining the molecular weight, mass spectrometry, particularly tandem MS (MS/MS), can induce fragmentation of the molecular ion. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its atoms.
For this compound, common fragmentation pathways would likely involve:
Decarboxylation: A characteristic loss of CO₂ (44 Da) from the carboxylic acid group is a highly probable fragmentation pathway, leading to a prominent fragment ion corresponding to 4,7-dimethyl-1H-indazole.
Cleavage of the indazole ring: The bicyclic ring system can undergo characteristic cleavages, providing further structural confirmation.
Loss of methyl radicals: While less common for aromatic methyl groups, some fragmentation involving the loss of a methyl radical (•CH₃) might be observed under certain conditions.
Analysis of these fragmentation pathways provides a "fingerprint" of the molecule, which corroborates the structure determined by NMR spectroscopy. For indazole-3-carboxamide derivatives, a characteristic fragment ion for the indazole acylium cation is often observed. A similar core fragmentation after the initial loss of water or CO₂ could be expected for the carboxylic acid analogue.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its key structural features: the carboxylic acid group, the aromatic indazole ring, and the methyl substituents.
The most prominent features arise from the carboxylic acid moiety. A very broad absorption band is anticipated in the region of 2400-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. nih.govmdpi.com Superimposed on this broad band may be C-H stretching absorptions. A strong, sharp absorption band is expected between 1680-1730 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration. diva-portal.org
The indazole ring system contributes to the spectrum with several distinct peaks. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. Vibrations associated with the C=C and C=N bonds of the heterocyclic aromatic system are expected in the 1450-1620 cm⁻¹ region. The N-H stretch of the indazole ring is typically observed in the 3100-3500 cm⁻¹ range. The presence of methyl groups would be indicated by C-H stretching and bending vibrations around 2950 cm⁻¹ and in the 1375-1450 cm⁻¹ range, respectively.
Based on published data for 1H-indazole-3-carboxylic acid, the following table summarizes the expected key IR absorption bands. diva-portal.org
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch (H-bonded) | 2400 - 3300 | Broad, Strong |
| Aromatic/Methyl | C-H Stretch | 2950 - 3150 | Medium-Weak |
| Carboxylic Acid | C=O Stretch | 1680 - 1730 | Strong |
| Indazole Ring | C=C / C=N Stretch | 1450 - 1620 | Medium-Variable |
| Methyl Group | C-H Bend | 1375 - 1450 | Medium |
| Carboxylic Acid | C-O Stretch | 1200 - 1300 | Medium |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. While the crystal structure for this compound has not been publicly reported, extensive crystallographic data exists for the closely related compound, 1-Methyl-1H-indazole-3-carboxylic acid, which serves as an excellent model. nih.govresearchgate.net
Studies on 1-Methyl-1H-indazole-3-carboxylic acid reveal that it crystallizes in the monoclinic system with the space group P2₁/n. nih.govresearchgate.net A key feature of its solid-state structure is the formation of inversion dimers through intermolecular hydrogen bonds between the carboxylic acid groups of two separate molecules. nih.gov This is a common and energetically favorable packing motif for carboxylic acids. It is highly probable that this compound would adopt a similar dimeric structure in the solid state, driven by the strong hydrogen bonding between the -COOH groups.
Furthermore, research on the parent 1H-indazole-3-carboxylic acid indicates the existence of polymorphism, meaning it can crystallize in at least two different forms (Form A and Form B), each with a unique X-ray powder diffraction (XRPD) pattern. This phenomenon depends on the crystallization conditions, such as the solvent used.
The table below presents the crystallographic data for 1-Methyl-1H-indazole-3-carboxylic acid, which provides an expected framework for the structural analysis of its 4,7-dimethyl analog. nih.govresearchgate.net
| Parameter | 1-Methyl-1H-indazole-3-carboxylic acid |
| Empirical Formula | C₉H₈N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.5470 (15) |
| b (Å) | 14.873 (3) |
| c (Å) | 14.924 (3) |
| β (°) | 93.10 (3) |
| Volume (ų) | 1672.7 (6) |
| Z (molecules/unit cell) | 8 |
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for assessing the purity of compounds and for isolating desired products from reaction mixtures.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. For a polar, aromatic compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective mode.
In a typical RP-HPLC setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, often consisting of water or an aqueous buffer and an organic modifier like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.
For the analysis of indazole-3-carboxylic acid, a simple RP-HPLC method can be employed. google.com The mobile phase typically contains acetonitrile, water, and an acid such as phosphoric acid or formic acid to ensure the carboxylic acid group remains protonated, leading to better peak shape and retention. google.com Purity assessment is commonly performed using a UV detector, as the indazole ring is a strong chromophore. Product specifications for the parent compound, 1H-indazole-3-carboxylic acid, often cite a purity of ≥97.0% as determined by HPLC. sigmaaldrich.com
| Parameter | Typical Condition |
| Stationary Phase | C18 (Octadecyl-silica) |
| Mobile Phase | Acetonitrile / Water with Acid (e.g., H₃PO₄ or HCOOH) |
| Detection | UV Absorbance |
| Mode | Reversed-Phase |
Gas Chromatography (GC) is a powerful separation technique, but it is generally limited to compounds that are volatile and thermally stable. Carboxylic acids, due to their high polarity and tendency to form strong intermolecular hydrogen bonds, are typically non-volatile and often decompose at the high temperatures required for GC analysis. researchgate.net
Therefore, direct GC analysis of this compound is not feasible. To make it amenable to GC, a derivatization step is necessary. Derivatization is a chemical reaction that converts the analyte into a less polar, more volatile, and more thermally stable derivative. Common derivatization strategies for carboxylic acids include:
Silylation: Reaction with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the acidic proton into a trimethylsilyl (TMS) group.
Alkylation/Esterification: Conversion of the carboxylic acid into an ester (e.g., a methyl or ethyl ester) using reagents like diazomethane or an alcohol under acidic conditions.
Once derivatized, the resulting ester or silylated compound can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used primarily for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance.
For the analysis of this compound and related synthetic intermediates, TLC is an invaluable tool. The stationary phase is typically a thin layer of silica gel (SiO₂) or alumina (Al₂O₃) coated onto a plate of glass or aluminum. sigmaaldrich.com The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the plate via capillary action.
Separation is achieved based on the compound's affinity for the stationary phase versus the mobile phase. Given the polar nature of the carboxylic acid, a moderately polar mobile phase is typically required. Common solvent systems for indazole derivatives include mixtures of a nonpolar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). sigmaaldrich.com The spots are visualized under UV light, as the indazole ring is UV-active, or by staining with a suitable reagent.
| Parameter | Typical Material/Solvent |
| Stationary Phase | Silica Gel (SiO₂) on Aluminum or Glass Plates |
| Mobile Phase | Hexane/Ethyl Acetate, Petroleum Ether/Ethyl Acetate |
| Visualization | UV Lamp (254 nm) |
Computational and Theoretical Investigations of 4,7 Dimethyl 1h Indazole 3 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the molecular and electronic properties of a compound from first principles. These methods, particularly Density Functional Theory (DFT), are instrumental in building a bottom-up understanding of a molecule's behavior.
Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Orbitals (HOMO-LUMO Gaps)
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the properties of molecules like 4,7-Dimethyl-1H-indazole-3-carboxylic acid. DFT studies on related indazole derivatives have shown that this approach can accurately predict geometric and electronic properties. nih.govrsc.org
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. nankai.edu.cnmaterialsciencejournal.org A smaller gap suggests higher reactivity and easier electronic excitation. materialsciencejournal.org
For this compound, the HOMO is expected to be distributed primarily over the electron-rich indazole ring system, while the LUMO would likely be centered on the pyrazole (B372694) ring and the electron-withdrawing carboxylic acid group. DFT calculations, typically using a basis set like B3LYP/6-311+, are employed to determine these energy levels. nih.gov Computational studies on similar indazole carboxamides revealed HOMO-LUMO energy gaps that are key to their potential applications. rsc.orgresearchgate.net While specific values for this compound are not published, representative data from analogous compounds illustrate the expected findings.
Table 1: Representative Calculated Electronic Properties (DFT) This table presents illustrative data based on calculations for similar molecules, as specific values for this compound are not available in the cited literature.
| Parameter | Representative Value | Significance |
|---|---|---|
| EHOMO | -6.5 eV to -7.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| ELUMO | -1.5 eV to -2.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 4.5 eV to 5.5 eV | Indicates chemical reactivity and stability; a larger gap implies greater stability. rsc.org |
Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface.
In an MEP map of this compound, the following features would be anticipated:
Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They would be concentrated around the oxygen atoms of the carboxylic acid group and the N2 nitrogen of the pyrazole ring.
Positive Regions (Blue): These electron-poor areas are prone to nucleophilic attack. The most positive region is typically found around the acidic hydrogen of the carboxyl group and the N-H proton of the indazole ring.
Neutral Regions (Green): These areas correspond to the nonpolar hydrocarbon portions, such as the methyl groups and the benzene (B151609) ring's carbon framework.
This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor-ligand binding. DFT calculations on indazole derivatives have successfully used MEP to identify these reactive sites. nih.govresearchgate.net
Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)
Computational methods can reliably predict various spectroscopic properties, which aids in the structural confirmation of synthesized compounds.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the theoretical prediction of 1H and 13C NMR chemical shifts. nih.gov For this compound, calculations would predict distinct signals for the two methyl groups, the aromatic protons, and the carbons of the bicyclic system. Comparing these predicted shifts with experimental data is a powerful method for structural verification.
IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies corresponding to the infrared (IR) spectrum. For this molecule, key predicted vibrations would include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, the N-H stretch of the indazole ring, and various C-H and C=C aromatic stretches. These theoretical spectra provide a basis for assigning experimental IR bands. nih.govresearchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding UV-Vis absorption spectra. materialsciencejournal.org The calculations for this compound would likely show π→π* transitions associated with the aromatic indazole system, providing insight into its photophysical properties.
Table 2: Representative Predicted Vibrational Frequencies (IR) Illustrative data based on general frequency ranges and calculations for similar molecules. Specific calculated values for this compound are not available in the cited literature.
| Functional Group | Predicted Wavenumber (cm-1) | Vibrational Mode |
|---|---|---|
| O-H (Carboxylic Acid) | ~3500 (monomer) | Stretching |
| N-H (Indazole) | ~3450 | Stretching |
| C-H (Aromatic/Methyl) | ~2900-3100 | Stretching |
| C=O (Carboxylic Acid) | ~1700-1750 | Stretching |
| C=C/C=N (Ring) | ~1450-1600 | Stretching |
Conformational Analysis and Tautomerism Studies
The indazole ring system is subject to annular tautomerism, primarily existing in 1H and 2H forms. nih.govresearchgate.net For most indazole derivatives, the 1H-tautomer is thermodynamically more stable. nih.govnih.gov Computational studies on related indazoles have used methods like AM1 and B3LYP/6-31G** to calculate the relative energies of different tautomers, confirming the predominance of the 1H form in most cases. nih.govnih.gov
For this compound, the key tautomeric equilibrium is between the 1H and 2H forms. Additionally, conformational analysis is necessary to determine the preferred orientation of the carboxylic acid group relative to the indazole ring. This group can rotate, and its orientation is crucial for determining intermolecular interactions. Theoretical calculations can map the potential energy surface to identify the most stable conformer, which is typically a planar or near-planar arrangement stabilized by intramolecular interactions or minimized steric hindrance.
Reaction Mechanism Elucidation and Transition State Analysis
Theoretical chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation barriers. For this compound, several reactions are of interest, including amide bond formation at the carboxyl group and alkylation at the N1 or N2 positions.
Computational studies can model the reaction pathways for these transformations. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile can be constructed. This analysis reveals the favorability of a proposed mechanism and can explain regioselectivity, such as the preferential alkylation at the N1 position, which is often observed experimentally. Studies on the reaction of indazoles with formaldehyde (B43269) have used DFT to explore the mechanism and rationalize the formation of N1-substituted products.
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations analyze static structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. nih.gov MD simulations can be used to explore the conformational landscape of this compound, particularly in a solvent or when interacting with a biological target. ajchem-a.combiointerfaceresearch.com
An MD simulation would track the movements of each atom over a period of time, revealing:
The flexibility of the molecule.
Stable and transient conformations of the carboxylic acid group.
The nature of interactions with surrounding solvent molecules (e.g., water).
The stability of binding within a protein active site, through analysis of metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). ajchem-a.combiointerfaceresearch.com
Such simulations are essential for understanding how the molecule behaves in a realistic biological or chemical environment.
In Silico Studies of Molecular Interactions (excluding direct binding energies to biological targets)
In silico studies of molecular interactions provide a microscopic view of how a molecule like this compound might behave and interact with its environment. These computational methods can predict regions of a molecule that are likely to engage in electrostatic, hydrogen bonding, and other non-covalent interactions.
Molecular Electrostatic Potential (MEP) Analysis
One of the fundamental computational techniques is the mapping of the Molecular Electrostatic Potential (MEP). The MEP surface illustrates the charge distribution within a molecule and is an invaluable tool for predicting its reactive sites. On an MEP map, different colors represent varying electrostatic potential values.
Negative Regions (Red to Yellow): These areas are characterized by an excess of electrons and are prone to electrophilic attack. For this compound, these regions would likely be concentrated around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the indazole ring, indicating their potential to act as hydrogen bond acceptors.
Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atom of the carboxylic acid's hydroxyl group and the hydrogen on the indazole nitrogen would exhibit a strong positive potential, marking them as key hydrogen bond donor sites.
Neutral Regions (Green): These areas have a near-zero potential and are typically associated with the non-polar hydrocarbon portions of the molecule, such as the methyl groups and the benzene ring.
Illustrative MEP Data for a Representative Indazole Carboxylic Acid Structure
| Molecular Region | Predicted Electrostatic Potential Range (kJ/mol) | Interaction Propensity |
| Carboxyl Oxygen Atoms | -120 to -80 | High for Electrophilic/Hydrogen Bond Acceptor |
| Indazole Nitrogen Atoms | -100 to -60 | Moderate for Electrophilic/Hydrogen Bond Acceptor |
| Carboxyl Hydrogen Atom | +150 to +200 | High for Nucleophilic/Hydrogen Bond Donor |
| Aromatic C-H Groups | +20 to +50 | Low for Nucleophilic Interaction |
| Methyl Group Hydrogens | +10 to +30 | Low for Nucleophilic Interaction |
Note: This table is illustrative and based on general principles of similar molecular structures. Specific values for this compound would require dedicated quantum chemical calculations.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them provide insights into the chemical reactivity and kinetic stability of a molecule.
HOMO: Represents the ability of a molecule to donate electrons. In a molecule like this compound, the HOMO is likely to be distributed over the electron-rich indazole ring system.
LUMO: Represents the ability of a molecule to accept electrons. The LUMO is often located over the carboxylic acid group and the pyrazole part of the indazole ring.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A larger gap implies higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.
Hypothetical FMO Data for this compound
| Parameter | Illustrative Energy Value (eV) | Implication |
| HOMO Energy | -6.5 | Electron-donating capability |
| LUMO Energy | -1.8 | Electron-accepting capability |
| HOMO-LUMO Energy Gap | 4.7 | High kinetic stability and low reactivity |
Note: This data is hypothetical and serves to illustrate the type of information gained from FMO analysis. Actual values would be subject to the computational method and basis set used.
These computational approaches provide a powerful framework for understanding the intrinsic molecular properties of this compound, guiding further experimental research into its applications without directly calculating its binding to biological targets.
Academic Applications in Medicinal Chemistry and Chemical Biology Mechanistic & Scaffold Based Research
Role as a Privileged Scaffold in Ligand Design
The indazole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govpnrjournal.com This designation is attributed to its recurring presence in a multitude of biologically active compounds and its capacity to interact with a diverse range of biological targets. nih.govresearchgate.net The indazole structure, a bicyclic aromatic heterocycle, can be considered a bioisostere of indole, another critical scaffold in pharmaceutical research, differing by the substitution of a carbon atom at the 2-position with nitrogen. chemie-brunschwig.ch This alteration provides unique hydrogen bonding capabilities and electronic properties, making it a versatile building block for designing ligands with high affinity and selectivity.
Structure-Activity Relationship (SAR) Studies of Indazole-3-carboxylic Acid Analogues
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how chemical structure correlates with biological activity. For derivatives of indazole-3-carboxylic acid, SAR studies have been instrumental in optimizing their potency and selectivity for various biological targets. nih.gov
A prominent example involves the development of indazole-3-carboxamides as potent blockers of the Calcium-Release Activated Calcium (CRAC) channel, a key regulator of immune cell function. nih.govnih.gov In these studies, the indazole-3-carboxylic acid core is systematically modified, and the resulting analogues are tested to determine how these changes affect their inhibitory activity. The findings reveal that the regiochemistry of the amide linker is a critical determinant of activity. Specifically, the indazole-3-carboxamide linkage (-CO-NH-Ar) is essential for CRAC channel inhibition, whereas the reverse amide isomer (-NH-CO-Ar) is inactive. nih.govnih.gov This highlights the precise spatial arrangement required for effective interaction with the target.
While comprehensive SAR studies focusing specifically on the 4,7-dimethyl substitution pattern of the parent acid are not extensively detailed in publicly available literature, the substitution on the indazole's benzene (B151609) ring is known to be crucial for modulating biological activity. Substitutions at various positions can influence a ligand's affinity, selectivity, and pharmacokinetic properties. For instance, in the development of inhibitors for neuronal nitric oxide synthase, substitutions at the 4- and 7-positions of the indazole ring were shown to be significant for potency. austinpublishinggroup.com
The presence of methyl groups, such as in the 4,7-dimethyl configuration, serves several potential purposes in rational drug design. These small, hydrophobic groups can:
Probe Hydrophobic Pockets: The methyl groups can fit into and interact with non-polar regions of a protein's binding site, thereby increasing binding affinity.
Influence Conformation: They can restrict the rotation of adjacent chemical groups, locking the molecule into a more biologically active conformation.
Block Metabolism: Methyl groups can be positioned to shield metabolically labile sites on the molecule, increasing its stability and duration of action in a biological system.
The specific impact of the 4,7-dimethyl pattern would be highly dependent on the topology of the target protein's binding site.
The carboxylic acid group at the 3-position of 4,7-Dimethyl-1H-indazole-3-carboxylic acid is an ideal point for rational derivatization. A common and effective strategy is the formation of amides via coupling with a diverse library of amines. researchgate.netderpharmachemica.comjocpr.com This approach allows for the systematic exploration of chemical space around the core scaffold.
The synthesis of indazole-3-carboxamides typically involves activating the carboxylic acid, for example, by converting it to an acyl chloride with oxalyl chloride, followed by reaction with a selected primary or secondary amine. nih.gov Alternatively, modern peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used to facilitate amide bond formation under milder conditions. jocpr.comrsc.org
By varying the amine component, researchers can introduce a wide range of functional groups and structural motifs. This allows for the fine-tuning of molecular properties to enhance interactions with the biological target, such as:
Introducing hydrogen bond donors or acceptors.
Adding charged groups to engage in ionic interactions.
Incorporating larger aromatic or aliphatic groups to optimize van der Waals and hydrophobic interactions.
This systematic derivatization is a cornerstone of lead optimization, aiming to improve potency, selectivity, and drug-like properties. mdpi.com
Investigation of Biological Target Interactions and Inhibition Mechanisms (in vitro, non-human)
Understanding how a compound interacts with its biological target at a molecular level is crucial for drug development. For derivatives of this compound, various in vitro techniques are employed to elucidate these interactions and their resulting inhibition mechanisms.
Enzyme inhibition assays are a primary tool for characterizing the biological activity of indazole derivatives. These assays measure the ability of a compound to reduce the activity of a specific enzyme. The results are typically reported as an IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
CRAC Channel Inhibition: Derivatives of indazole-3-carboxylic acid have been profiled as inhibitors of CRAC channels. nih.govnih.gov In these non-human, in vitro studies, the inhibitory activity is often measured by monitoring the influx of calcium into cells. As shown in the table below, SAR studies demonstrate that modifications to the amide portion of the molecule dramatically affect potency. For example, the derivative 12d from one study, an indazole-3-carboxamide, was found to be a potent inhibitor with a sub-micromolar IC50 value. nih.gov
Kinase Inhibition: The indazole scaffold is prevalent in kinase inhibitors. nih.gov Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in diseases like cancer. Indazole-based compounds are often screened against panels of multiple kinases to determine their potency and selectivity profile. For example, some 1H-indazole derivatives have been found to inhibit Fibroblast growth factor receptors (FGFRs). nih.gov
Other Enzymes: Indazole derivatives have also been investigated as inhibitors of other enzyme classes, such as Indoleamine 2,3-dioxygenase (IDO1), a target in cancer immunotherapy. nih.gov
Table 1: Example of Inhibition Data for Indazole-3-Carboxamide Analogues against CRAC Channels Data extracted from a representative study on CRAC channel blockers. nih.gov
| Compound | R Group on Amide Nitrogen | IC50 (µM) for Ca2+ Influx Inhibition |
|---|---|---|
| 12a | 4-fluorophenyl | 0.9 |
| 12c | 4-chlorophenyl | 0.7 |
| 12d | 3,4-dichlorophenyl | 0.4 |
| 12g | 4-methoxyphenyl | 4.0 |
| 9c (Isomer) | 4-chlorophenyl (reverse amide) | >100 |
This interactive table showcases how substitutions on the phenyl ring of the carboxamide derivative influence inhibitory potency against the CRAC channel. Note the dramatic loss of activity for the reverse amide isomer 9c.
To visualize and understand how a ligand fits into its receptor, computational and experimental binding studies are performed.
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. rsc.org For indazole derivatives, molecular docking studies can be used to generate a hypothetical binding model. For example, docking studies on 3-carboxamide indazole derivatives with a renal cancer receptor (PDB: 6FEW) helped identify key interactions and predict which analogs would have the highest binding energy. rsc.org These models can rationalize observed SAR data; for instance, they might show how the 4,7-dimethyl groups fit into a hydrophobic pocket or how the carboxamide group forms crucial hydrogen bonds with amino acid residues in the active site.
Competitive Binding Assays: These experimental assays are used to determine the affinity of a test compound for a receptor by measuring its ability to displace a known, often radiolabeled or fluorescently tagged, ligand that binds to the same site. While specific competitive binding assay data for this compound itself is not readily available, the principle is central to SAR studies. The varying IC50 values observed in enzyme inhibition assays reflect the different binding affinities of the analogs, which compete with the enzyme's natural substrate or a known inhibitor for the active site. nih.gov
Exploration of Mechanism of Action at the Cellular and Molecular Level (in vitro)
The indazole scaffold is a versatile template for developing inhibitors of various enzymes, particularly protein kinases. Derivatives of 1H-indazole-3-carboxylic acid have been shown to target a range of kinases and other enzymes, demonstrating diverse mechanisms of action at the molecular level.
One area of significant interest is the development of indazole-based compounds as kinase inhibitors . For instance, derivatives of 1H-indazole-3-carboxamide have been identified as potent and selective inhibitors of p21-activated kinase 1 (PAK1). nih.gov PAK1 is a recognized target in cancer therapy due to its role in tumor progression. In one study, a representative compound from this series demonstrated excellent enzymatic inhibition with an IC50 value of 9.8 nM and high selectivity for PAK1 against a panel of 29 other kinases. nih.gov The mechanism of these inhibitors involves targeting the ATP-binding site of the kinase. At the cellular level, these compounds have been shown to suppress the migration and invasion of cancer cells, a key process in metastasis. nih.gov
Another important target for indazole derivatives is Bromodomain-containing protein 4 (BRD4), which regulates the expression of oncogenes like c-Myc. A novel scaffold, 1H-indazol-4,7-dione, has been developed into potent BRD4 inhibitors. One such derivative, 6-chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dione, exhibited a half-maximal inhibitory concentration (IC50) of 60 nM, effectively inhibiting the binding of BRD4 to acetylated histone peptides. nih.gov
Furthermore, the parent compound, 1H-indazole-3-carboxylic acid, has been reported to inhibit protein synthesis by binding to the ribosome and preventing peptide bond formation. biosynth.com It has also been shown to interfere with carboxylate metabolism and cellular glycolysis. biosynth.com While these findings pertain to the unsubstituted parent molecule, they highlight the potential for the indazole-3-carboxylic acid scaffold to interact with fundamental cellular machinery.
The following table summarizes the in vitro inhibitory activities of representative indazole derivatives against various protein targets.
| Compound Class | Target | IC50 | Cellular Effect |
| 1H-indazole-3-carboxamide derivative | PAK1 | 9.8 nM | Suppressed migration and invasion of MDA-MB-231 cells nih.gov |
| 1H-indazol-4,7-dione derivative | BRD4 | 60 nM | Reduced tumor size in a xenograft model nih.gov |
| 5-substituted-1H-indazoles with 1,2,4-oxadiazole (B8745197) | MAO-B | 52 nM | Neuroprotective effects in cell-based models nih.gov |
This table presents data for representative indazole derivatives and not specifically for this compound due to the lack of specific data for the latter.
Development as Probes for Chemical Biology
Chemical probes are essential tools for dissecting biological pathways and validating therapeutic targets. The indazole scaffold, due to its adaptability and potent biological activity, is a promising starting point for the development of such probes. A well-designed chemical probe should be potent, selective, and engage its target in a cellular context.
Fragment-based discovery approaches have successfully utilized indazole-containing fragments to develop chemical probes. For example, a fragment-based screening led to the discovery of a chemical probe for the PWWP1 domain of NSD3, a protein implicated in cancer. While not a direct derivative of this compound, this highlights the utility of the broader indazole class in generating high-quality chemical probes.
The development of potent and selective inhibitors, as discussed in the previous section, is the first step towards creating a chemical probe. For an indazole-based inhibitor to be considered a valuable probe, it would need to be characterized for its cellular activity, target engagement, and selectivity profile in cells. Techniques like cellular thermal shift assays (CETSA) or activity-based protein profiling could be employed to confirm target engagement in a physiological setting.
Given the interest in indazole derivatives as kinase and bromodomain inhibitors, it is conceivable that optimized versions of these molecules could serve as chemical probes to further elucidate the roles of jejich respective targets in health and disease. However, at present, there are no widely recognized chemical probes based specifically on the this compound scaffold reported in the literature.
Utility as Bioisosteric Replacements in Lead Optimization
Bioisosterism, the strategy of replacing a functional group within a lead compound with another group that retains similar biological activity, is a cornerstone of medicinal chemistry. nih.gov This approach is often used to improve physicochemical properties, metabolic stability, and potency, or to circumvent patent limitations. The carboxylic acid group, while often important for target binding, can lead to poor cell permeability and metabolic liabilities. enamine.net Consequently, the development of carboxylic acid bioisosteres is an active area of research.
The indazole-3-carboxylic acid moiety itself can be considered as a bioisostere for other functionalities, but more commonly, the carboxylic acid group of this scaffold is replaced by other functional groups. Common bioisosteric replacements for carboxylic acids include tetrazoles, N-acyl sulfonamides, and various five-membered heterocycles like 1,2,4-oxadiazoles. enamine.net
A notable example of this strategy involves the bioisosteric replacement of an amide bond in a series of 1H-indazole-bearing compounds with a 1,2,4-oxadiazole ring. nih.gov This modification led to the discovery of a potent and selective inhibitor of monoamine oxidase B (MAO-B), an important target in neurodegenerative diseases. The resulting 1,2,4-oxadiazole-containing indazole derivative showed improved drug-like properties compared to its amide analogue. nih.gov
The following table illustrates common bioisosteric replacements for amide and carboxylic acid functionalities, which could be applied to the lead optimization of compounds derived from this compound.
| Original Functional Group | Bioisosteric Replacement | Potential Advantages |
| Amide | 1,2,4-Oxadiazole | Improved metabolic stability, planarity mimics the amide bond nih.govnih.gov |
| Amide | 1,2,3-Triazole | Mimics the trans configuration of the amide bond, can improve solubility nih.gov |
| Carboxylic Acid | Tetrazole | Resistant to metabolism, similar pKa to carboxylic acid enamine.net |
| Carboxylic Acid | N-Acyl Sulfonamide | Can improve cell permeability enamine.net |
This table provides general examples of bioisosteric replacements relevant to the indazole scaffold and are not based on specific studies of this compound.
Coordination Chemistry and Material Science Explorations of 4,7 Dimethyl 1h Indazole 3 Carboxylic Acid Complexes
Formation of Metal Complexes with 4,7-Dimethyl-1H-indazole-3-carboxylic Acid as a Ligand
The this compound molecule is a versatile ligand for the construction of metal complexes. Its structure features a bidentate chelating site composed of the N2 nitrogen of the indazole ring and the oxygen atom of the carboxylate group, which can coordinate to a metal center to form a stable six-membered ring. Additionally, the carboxylate group can act as a bridging ligand, connecting multiple metal centers and facilitating the formation of polynuclear complexes and coordination polymers.
The coordination behavior of this ligand is influenced by several factors, including the nature of the metal ion, the reaction conditions (such as temperature and solvent), and the presence of ancillary ligands. The methyl groups at the 4 and 7 positions of the indazole ring can introduce steric hindrance, which may affect the coordination geometry and the resulting crystal packing. These methyl groups can also enhance the electron-donating ability of the ligand, thereby influencing the electronic properties of the resulting metal complexes.
Studies on related indazole-carboxylic acid ligands have demonstrated their ability to form complexes with a wide range of transition metals, lanthanides, and main group metals. For instance, research on isomeric indazole-carboxylic acids has shown the formation of both discrete mononuclear and polynuclear complexes, as well as extended one-, two-, and three-dimensional coordination polymers. It is anticipated that this compound will exhibit similar versatility in its coordination chemistry.
Synthesis and Characterization of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)
The bifunctional nature of this compound, with its N,O-chelating site and potential for carboxylate bridging, makes it an excellent candidate for the construction of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs). The synthesis of these materials typically involves the solvothermal or hydrothermal reaction of the ligand with a suitable metal salt.
The structure of the resulting CP or MOF is highly dependent on the coordination preferences of the metal ion and the flexibility of the ligand. For example, the use of metal ions with a preference for octahedral coordination could lead to the formation of three-dimensional frameworks, while square planar or tetrahedral metal ions might result in one- or two-dimensional structures. The steric bulk of the dimethyl-substituted indazole ring can play a crucial role in directing the topology of the resulting network, potentially leading to the formation of porous materials with accessible voids.
Characterization of these materials is typically carried out using single-crystal X-ray diffraction to determine the precise three-dimensional structure. Other techniques such as powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), and infrared (IR) spectroscopy are used to confirm the phase purity, thermal stability, and coordination mode of the ligand.
Below is a representative table of CPs and MOFs synthesized from related indazole-carboxylic acid ligands, illustrating the structural diversity that can be anticipated with this compound.
| Compound | Metal Ion | Dimensionality | Key Structural Features |
| [Zn(1H-indazole-6-carboxylate)(H₂O)]n | Zn(II) | 1D | Double chains |
| [Cd₂(1H-indazole-6-carboxylate)₄]n | Cd(II) | 3D | 3D network |
| [Cu(1H-indazole-4-carboxylate)₂(H₂O)]n | Cu(II) | 2D | Layered structure |
| [Co(1H-indazole-4-carboxylate)₂(H₂O)]n | Co(II) | 2D | Layered structure |
Investigation of Physicochemical Properties of Coordination Compounds
The incorporation of metal ions into frameworks with this compound is expected to yield materials with interesting physicochemical properties, including luminescence and magnetism, and potential applications in catalysis.
Luminescence and Photophysical Properties
Coordination complexes and polymers based on indazole-carboxylic acid derivatives have shown promising luminescence properties. The ligand itself can exhibit fluorescence due to π-π* transitions within the aromatic indazole ring system. Upon coordination to a metal ion, the luminescence properties can be modulated.
For complexes with closed-shell metal ions such as Zn(II) or Cd(II), the emission is typically ligand-based, and the metal ion can enhance the rigidity of the structure, leading to an increase in the quantum yield of luminescence. For complexes with lanthanide ions such as Eu(III) or Tb(III), the indazole-carboxylate ligand can act as an "antenna," absorbing light and transferring the energy to the metal center, which then emits at its characteristic wavelengths. The efficiency of this energy transfer process is crucial for the development of highly luminescent materials for applications in lighting, sensing, and bio-imaging.
The photophysical properties of a hypothetical luminescent complex of this compound are summarized in the table below.
| Property | Expected Value/Observation |
| Excitation Wavelength (λₑₓ) | ~300-350 nm |
| Emission Wavelength (λₑₘ) | ~380-450 nm (ligand-based) or characteristic metal emission |
| Quantum Yield (Φ) | Variable, enhanced upon coordination |
| Lifetime (τ) | Nanoseconds to milliseconds depending on the emissive state |
Magnetic Properties of Transition Metal Complexes
When this compound is complexed with paramagnetic transition metal ions such as Mn(II), Fe(II), Co(II), Ni(II), or Cu(II), the resulting materials can exhibit interesting magnetic properties. The magnetic behavior is determined by the electronic configuration of the metal ion, its coordination geometry, and the nature of the magnetic exchange interactions between adjacent metal centers, which are mediated by the bridging ligands.
The carboxylate group of the ligand can adopt various bridging modes (e.g., syn-syn, syn-anti, anti-anti), which significantly influence the strength and sign (ferromagnetic or antiferromagnetic) of the magnetic coupling. By carefully selecting the metal ion and controlling the synthesis conditions, it is possible to design materials with specific magnetic properties, such as single-molecule magnets (SMMs) or long-range magnetic ordering.
The table below presents typical magnetic data for transition metal complexes with related carboxylate ligands.
| Metal Ion | Spin State (S) | Expected Magnetic Moment (μₑₑₓ) at 300 K (B.M.) | Magnetic Behavior |
| Mn(II) | 5/2 | ~5.9 | Paramagnetic, weak antiferromagnetic coupling |
| Fe(II) | 2 | ~4.9 | Paramagnetic, potential spin-crossover |
| Co(II) | 3/2 | ~4.3-5.2 | Paramagnetic, significant orbital contribution |
| Ni(II) | 1 | ~2.9-3.4 | Paramagnetic |
| Cu(II) | 1/2 | ~1.7-2.2 | Paramagnetic, strong coupling possible |
Catalytic Applications in Organic Transformations
Metal complexes and MOFs derived from functionalized ligands are increasingly being explored as catalysts for a variety of organic transformations. The presence of both a metal center (Lewis acid) and a basic nitrogen atom on the indazole ring within the complexes of this compound suggests potential for cooperative catalysis.
These materials could be employed as heterogeneous catalysts, offering advantages such as ease of separation and reusability. Potential applications include Lewis acid-catalyzed reactions like aldol (B89426) condensations, Michael additions, and cyanosilylations. Furthermore, if the metal-ligand framework is sufficiently robust, it could be used in oxidation or reduction catalysis.
While specific catalytic studies on complexes of this compound are yet to be reported, the broader field of MOF catalysis suggests that these materials hold considerable promise. Research in this area would involve screening the catalytic activity of different metal complexes in various benchmark reactions and optimizing the reaction conditions to achieve high yields and selectivities.
Future Research Directions and Emerging Methodological Trends
Integration of Artificial Intelligence and Machine Learning in Indazole Research
The fusion of artificial intelligence (AI) and machine learning (ML) with chemistry is set to revolutionize the way molecules are designed, synthesized, and optimized. researchgate.netdntb.gov.ua For indazole research, these computational tools offer the potential to navigate complex chemical space with unprecedented speed and precision.
Machine learning algorithms can analyze vast datasets from chemical reactions to identify patterns and predict outcomes, such as reaction yields and selectivity. researchgate.net This data-driven approach can significantly reduce the experimental burden required to optimize the synthesis of 4,7-Dimethyl-1H-indazole-3-carboxylic acid. For instance, ML models can be trained on reaction parameters (e.g., catalyst, solvent, temperature) to forecast the most effective conditions, saving time and resources. researchgate.net
Furthermore, AI is being employed for de novo drug design, generating novel molecular structures with desired pharmacological profiles. By providing an AI model with the 1H-indazole-3-carboxamide scaffold and desired properties, it can propose new derivatives with potentially enhanced activity or improved pharmacokinetic profiles. nih.govnih.gov This approach accelerates the discovery of lead compounds for various therapeutic targets. researchgate.net
Table 1: Potential Applications of AI/ML in Indazole Research
| AI/ML Application | Description | Relevance to this compound |
|---|---|---|
| Reaction Outcome Prediction | Algorithms predict the yield and byproducts of a chemical reaction based on reactants and conditions. researchgate.net | Optimizing the multi-step synthesis of the core structure and its subsequent derivatization. |
| Synthesis Planning | AI systems propose viable synthetic routes to a target molecule by working backward from the final structure. dntb.gov.ua | Identifying novel, more efficient, or cost-effective pathways to produce the compound. |
| Catalyst Discovery | ML models screen virtual libraries of potential catalysts to identify the most effective ones for a specific transformation. researchgate.net | Enhancing reactions such as Suzuki couplings often used to functionalize the indazole ring. mdpi.com |
| Property Prediction (ADME) | Computational models predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule. nih.gov | Early-stage virtual screening of derivatives to filter out candidates with poor drug-like properties. |
Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring
Traditional chemical synthesis often relies on endpoint analysis (e.g., TLC, LC-MS after the reaction is complete), which provides limited insight into the reaction dynamics. The adoption of advanced spectroscopic techniques for in situ or real-time monitoring allows chemists to observe a reaction as it happens. This provides a wealth of data on reaction kinetics, intermediate formation, and the influence of various parameters.
Process Analytical Technology (PAT) tools, such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy, can be integrated directly into reaction vessels. By continuously collecting spectra, researchers can track the concentration of reactants, intermediates, and products over time. For the synthesis of this compound, this would enable precise determination of the optimal reaction time, prevent the formation of impurities from over-reaction, and provide mechanistic insights that are otherwise difficult to obtain.
Exploration of New Synthetic Paradigms (e.g., photoredox catalysis, electrochemistry)
Modern organic synthesis is increasingly moving away from harsh, energy-intensive methods towards milder and more sustainable alternatives. Photoredox catalysis and electrochemistry represent two of the most promising paradigms for achieving this goal. acs.org
Photoredox Catalysis utilizes visible light to activate a photocatalyst, which can then facilitate chemical transformations under exceptionally mild conditions. researchgate.net This methodology is particularly powerful for generating radical intermediates, enabling a wide range of reactions that are challenging with traditional methods. beilstein-journals.org For instance, photoredox catalysis could be employed for the late-stage functionalization of the this compound core, allowing for the introduction of complex groups without requiring harsh reagents. researchgate.netdntb.gov.ua
Electrochemistry uses electrical current to drive redox reactions, replacing conventional chemical oxidants and reductants with clean and tunable electrons. nih.gov This technique offers high levels of control and can often be performed at room temperature, improving the safety and environmental profile of a synthesis. The synthesis of heterocyclic compounds like oxadiazoles (B1248032) from hydrazones has been successfully demonstrated using electrochemistry, suggesting its applicability to the cyclization steps often involved in creating the indazole ring system. nih.gov
Table 2: Comparison of Synthetic Paradigms
| Feature | Traditional Synthesis | Photoredox Catalysis | Electrochemistry |
|---|---|---|---|
| Energy Source | Thermal Heating | Visible Light | Electricity |
| Reaction Conditions | Often harsh (high temp/pressure) | Typically mild (room temp) researchgate.net | Typically mild (room temp) nih.gov |
| Reagents | Stoichiometric oxidants/reductants | Catalytic amounts of photocatalyst | Electrons (reagentless) |
| Selectivity | Can be low | Often high | Often high and tunable |
| Sustainability | Generates significant waste | Greener, uses light as a reagent researchgate.net | Highly sustainable, minimal waste nih.gov |
Expanding the Scope of Biological Mechanism Investigation (beyond current known targets)
The indazole scaffold is a component of molecules known to target a range of biological entities, including p21-activated kinase 1 (PAK1), cyclooxygenase-2 (COX-2), and serotonin (B10506) receptors. mdpi.comnih.govresearchgate.net While valuable, this represents only a fraction of the potential biological space this scaffold could address. Future research must look beyond these established targets to uncover novel mechanisms of action.
Techniques such as chemical proteomics and phenotypic screening are crucial in this endeavor. Instead of testing a compound against a single, predetermined target, phenotypic screening assesses its effect on whole cells or organisms to identify a desired physiological outcome. Once an active compound like a derivative of this compound is identified, target deconvolution methods can be used to pinpoint its molecular target(s). This unbiased approach can reveal unexpected therapeutic opportunities and novel biological pathways that were not previously associated with the indazole class. Furthermore, studying the metabolism of indazole-containing compounds is essential to identify active metabolites and understand their complete biological footprint. nih.gov
Development of Computational Tools for Predictive Design and Synthesis
While computational tools are already used for molecular docking and property prediction, the next frontier lies in creating integrated platforms for predictive design and synthesis. researchgate.netplos.org This involves developing more sophisticated algorithms that can not only design a molecule with ideal biological activity but also simultaneously predict its synthesizability.
Future computational platforms will likely combine quantum mechanics, molecular dynamics, and machine learning to create a holistic view of a potential drug candidate. researchgate.net For a molecule like this compound, such a tool could:
Design novel derivatives with high predicted affinity for a new biological target.
Simultaneously evaluate the stability and reactivity of the designed molecule.
Propose the most efficient and high-yielding synthetic route based on known chemical reactions. dntb.gov.ua
Predict potential off-target effects and metabolic liabilities before a single experiment is conducted.
This multi-faceted computational approach will dramatically increase the efficiency of the drug discovery pipeline, allowing researchers to focus their laboratory efforts on only the most promising candidates derived from scaffolds like this compound.
Q & A
Q. Table 1. Common Synthetic Routes and Yields
| Method | Reagents/Conditions | Yield (%) | Limitations | Reference |
|---|---|---|---|---|
| Reductive cyclization | SnCl/HCl, reflux | 45–55 | Toxic reagents, low purity | |
| Pd-catalyzed coupling | Pd(OAc), PPh, 80°C | 60–70 | Costly catalysts | |
| Microwave-assisted | Acetic acid, 150°C, 20 min | 75–80 | Specialized equipment |
Q. Table 2. Key Analytical Parameters
| Technique | Parameters | Typical Results |
|---|---|---|
| δ 2.5 (s, 6H, CH), δ 8.1 (s, 1H, indazole H) | Confirms methyl and ring protons | |
| LC-MS | Retention time: 3.2 min; [M+H]: 219.1 | Purity and molecular weight |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
